

CAS number 64339-43-1 properties

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Compound of Interest

Compound Name: 5-IODORESORCINOL

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An In-Depth Technical Guide to N α -Fmoc-S-acetamidomethyl-L-cysteine (Fmoc-Cys(Acm)-OH)

Introduction

N α -Fmoc-S-acetamidomethyl-L-cysteine, commonly abbreviated as Fmoc-Cys(Acm)-OH, is a cornerstone amino acid derivative in the field of solid-phase peptide synthesis (SPPS). Its strategic importance lies in the orthogonal protection scheme it offers, enabling the synthesis of complex peptides, particularly those containing disulfide bridges, which are crucial for the structural integrity and biological activity of many therapeutic peptides and proteins.^{[1][2]} This guide provides a comprehensive technical overview of Fmoc-Cys(Acm)-OH, designed for researchers, scientists, and professionals engaged in drug development and peptide chemistry.

It is important to note that while the CAS number 64339-43-1 is sometimes associated with **5-Iodoresorcinol**, a significant body of chemical and supplier literature identifies it with Fmoc-S-acetamidomethyl-L-cysteine.^{[3][4][5][6][7][8]} For the purpose of this technical guide, and in alignment with its prevalent use in peptide synthesis literature, we will be discussing the properties and applications of Fmoc-Cys(Acm)-OH. A different CAS number, 86060-81-3, is also frequently and more consistently assigned to this compound.^{[9][10][11][12][13][14][15]}

Core Chemical and Physical Properties

Fmoc-Cys(Acm)-OH is a white to off-white crystalline powder that is a pivotal component for peptide chemists.^[10] Its unique molecular architecture features a base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α -amine and an acid-stable, yet selectively removable, acetamidomethyl (Acm) group on the thiol side chain of cysteine.^{[10][11]} This dual protection is fundamental to its utility in SPPS.

Property	Value	References
CAS Number	86060-81-3 (primary), 64339-43-1 (secondary)	[10],[3]
Molecular Formula	C ₂₁ H ₂₂ N ₂ O ₅ S	[10]
Molecular Weight	414.47 g/mol	[10]
Appearance	White to off-white powder	[10],[14]
Melting Point	145 - 160 °C	[14]
Purity (HPLC)	≥99.0%	[10]
Solubility	Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, Acetone	[10],[15]
Optical Rotation	[α] ²⁰ / _D -32 ± 1.5° (c=1 in Methanol)	[10],[14]
Storage Conditions	Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year. Keep away from moisture.	[10]

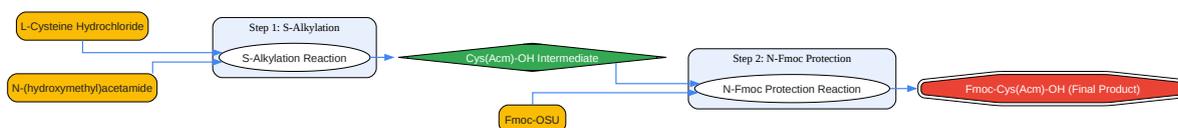
Synthesis of Fmoc-Cys(Acm)-OH

A robust and efficient one-pot synthesis method for Fmoc-Cys(Acm)-OH has been developed, which improves the overall yield and streamlines the process.[1][16] The synthesis involves two primary steps: the S-alkylation of L-cysteine followed by the N-protection of the amino group.[1]

Reaction Scheme

The synthesis initiates with the S-alkylation of L-cysteine with N-(hydroxymethyl)acetamide to form the S-acetamidomethyl-L-cysteine intermediate. This is followed by the N-protection with 9-fluorenylmethoxycarbonyl succinimidyl carbonate (Fmoc-OSU) to yield the final product.[1][16]

Synthesis pathway of Fmoc-Cys(Acm)-OH.



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Synthesis pathway of Fmoc-Cys(Acm)-OH.

Detailed Synthesis Protocol

A common preparation method involves the following steps:

- S-Alkylation: L-cysteine hydrochloride, N-(hydroxymethyl)acetamide (Acm-OH), and hydrochloric acid are reacted in water to form the Cys(Acm)-OH solution.[16]
- N-Fmoc Protection: Fmoc-OSU is added to the Cys(Acm)-OH solution. The pH is adjusted to neutral or slightly alkaline to facilitate the reaction, which yields the crude Fmoc-Cys(Acm)-OH.[16]
- Purification: The crude product is purified through a series of extractions, acidification, and washing to obtain the final high-purity Fmoc-Cys(Acm)-OH.[1][16]

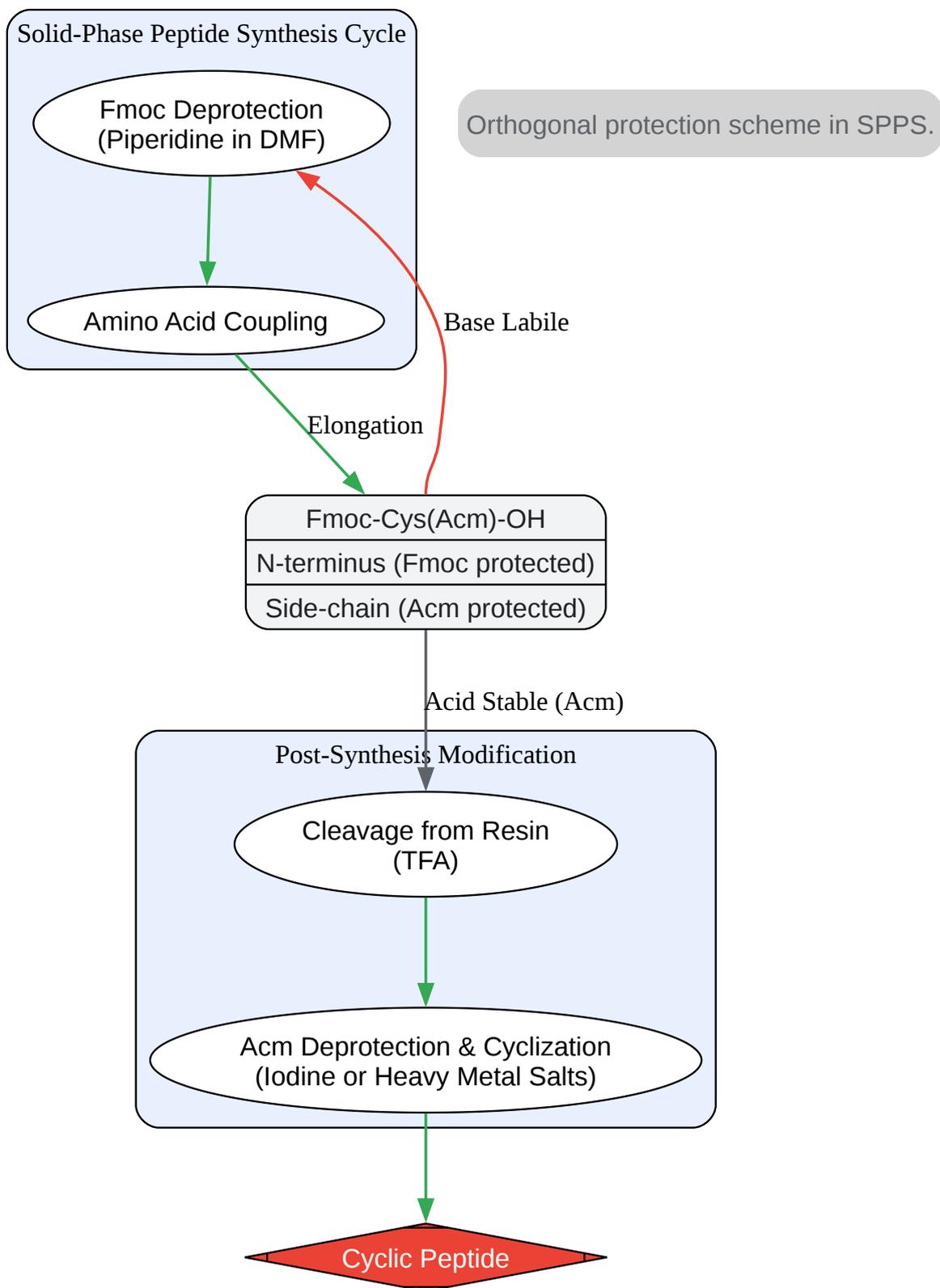
Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Cys(Acm)-OH is in SPPS, particularly for the synthesis of peptides containing disulfide bridges.[2][9][11] The orthogonality of the Fmoc and Acm

protecting groups allows for precise control over the peptide assembly and the subsequent formation of disulfide bonds.^[1]^[10]

Orthogonal Protection Strategy

The Fmoc group is labile to mild bases, typically a 20% solution of piperidine in DMF, and is removed at each cycle of peptide chain elongation.^[10] The AcM group, however, is stable under these basic conditions as well as the acidic conditions (e.g., trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin support.^[2] This stability is crucial for preventing unwanted side reactions of the highly reactive thiol group of cysteine during synthesis.^[11]



Orthogonal protection scheme in SPPS.

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Orthogonal protection scheme in SPPS.

Synthesis of Cyclic and Disulfide-Rich Peptides

Fmoc-Cys(Acm)-OH is instrumental in the synthesis of cyclic peptides and those with multiple disulfide bonds. This controlled cyclization is vital for constraining the peptide's conformation, which can lead to enhanced biological activity, stability, and target specificity.[2]

Applications include:

- **Synthesis of Disulfide-Rich Peptides:** For peptides with multiple cysteines, Fmoc-Cys(Acm)-OH allows for the directed and sequential formation of specific disulfide bonds, preventing mispairing.
- **Generation of Peptide Libraries:** It facilitates the high-throughput synthesis of cyclic peptide libraries for drug screening, ensuring the structural integrity of the library members.
- **Development of Peptide-Based Therapeutics:** Many therapeutic peptides require cyclization to enhance their stability and bioactivity.

Experimental Protocols

Fmoc Deprotection in SPPS

This protocol outlines the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain attached to a solid support.[10]

- **Resin Swelling:** Swell the peptide-resin in DMF for 30 minutes.
- **Fmoc Deprotection:** Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
- **Second Deprotection:** Drain the solution and repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal.[10]
- **Washing:** Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.[10]
- **Confirmation:** Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine.[10]

Acm Group Deprotection and Disulfide Bond Formation

The AcM group can be selectively removed under mild oxidative conditions, typically using iodine, which can simultaneously facilitate the formation of a disulfide bond.[1][9][13]

Method 1: Iodine-Mediated Deprotection and Cyclization

This method is commonly used for on-resin or solution-phase cyclization.[13][17]

- Dissolve the AcM-protected peptide in a suitable solvent (e.g., a mixture of methanol, water, and dichloromethane).
- Add a solution of iodine in methanol dropwise until a persistent yellow color is observed.
- Stir the reaction mixture for 1-2 hours at room temperature.
- Quench the excess iodine with a solution of ascorbic acid or sodium thiosulfate.
- Purify the resulting cyclic peptide by reverse-phase HPLC.

Method 2: Deprotection using Heavy Metal Salts

The AcM group can also be removed without the immediate formation of a disulfide bond using heavy metal salts like mercury(II) acetate or silver(I) tetrafluoroborate.[1][17][18] Caution: These reagents are toxic and must be handled with appropriate safety precautions.[17]

- Dissolve the protected peptide in 10% aqueous acetic acid.[18]
- Adjust the pH to 4.0.[18]
- Add 1.0 equivalent of mercury(II) acetate per AcM group and stir for 1 hour.[18]
- Add β -mercaptoethanol to precipitate the mercury and stir for 5 hours.[18]
- Centrifuge to remove the precipitate and purify the deprotected peptide.[18]

Potential Impurities and Side Reactions

During the synthesis and handling of Fmoc-Cys(AcM)-OH, several impurities and side reactions can occur:

- Dipeptide Formation: Fmoc-Cys(Acm)-Cys(Acm)-OH can form if there is any premature deprotection of the Fmoc group during synthesis.[1]
- Unreacted Starting Materials: Residual L-cysteine, Cys(Acm)-OH, or Fmoc-OSU may be present in the crude product.[1]
- Aspartimide Formation: When coupling Fmoc-Asp(OtBu)-OH to a Cys(Acm) residue, the resulting dipeptide sequence is prone to aspartimide formation in the presence of a base.[19]

Careful control of reaction conditions and rigorous purification are essential to minimize these impurities.[1]

Conclusion

Fmoc-Cys(Acm)-OH is an indispensable tool in modern peptide chemistry. Its unique properties allow for the synthesis of complex peptides with a high degree of control, particularly in the formation of disulfide bridges. A thorough understanding of its chemistry, synthesis, and reactivity is crucial for researchers and scientists in the field of drug discovery and development. The protocols and data presented in this guide offer a solid foundation for the successful application of this versatile amino acid derivative.

References

- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [\[Link\]](#)
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Fmoc-Cys(Acm)-OH: A Crucial Compound in Peptide Synthesis. Retrieved from [\[Link\]](#)
- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [\[Link\]](#)
- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3]. Retrieved from [\[Link\]](#)
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [\[Link\]](#)
- Chem-Impex. (n.d.). Fmoc-S-acetamidomethyl-L-cysteine. Retrieved from [\[Link\]](#)

- Google Patents. (2019). CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method.
- Mol-Instincts. (n.d.). 64339-43-1 **5-Iodoresorcinol** C₆H₅IO₂, Formula,NMR,Boiling Point. Retrieved from [[Link](#)]
- Chemsrvc. (n.d.). Resveratrol | CAS#:501-36-0. Retrieved from [[Link](#)]
- X-Y-Chemicals. (n.d.). High quality **5-Iodoresorcinol** CAS NO 64339-43-1 ISO 9001:2015. Retrieved from [[Link](#)]
- ChemBuyersGuide.com, Inc. (n.d.). Apollo Scientific Ltd (Page 68). Retrieved from [[Link](#)]

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Sources

1. pdf.benchchem.com [pdf.benchchem.com]
2. pdf.benchchem.com [pdf.benchchem.com]
3. 5-Iodoresorcinol CAS#: 64339-43-1 [m.chemicalbook.com]
4. benchchem.com [benchchem.com]
5. guidechem.com [guidechem.com]
6. Resveratrol | CAS#:501-36-0 | Chemsrvc [chemsrc.com]
7. 64339-43-1 | MFCD16251428 | 5-Iodo-1,3-benzenediol [aaronchem.com]
8. High quality 5-Iodoresorcinol CAS NO 64339-43-1 ISO 9001:2015 REACH producer | China | Manufacturer | Shaanxi Dideu Medichem Co. Ltd [m.chemicalbook.com]
9. peptide.com [peptide.com]
10. pdf.benchchem.com [pdf.benchchem.com]
11. nbinno.com [nbinno.com]
12. nbinno.com [nbinno.com]

- 13. peptide.com [peptide.com]
- 14. chemimpex.com [chemimpex.com]
- 15. Fmoc-S-acetamidomethyl-L-cysteine | 86060-81-3 [chemicalbook.com]
- 16. CN109160891A - A kind of Fmoc-Cys(Acm)-OH preparation method - Google Patents [patents.google.com]
- 17. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 18. peptide.com [peptide.com]
- 19. bachem.com [bachem.com]
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